molecular formula C13H20N2O2 B4923931 1-(2,5-dimethyl-3-furoyl)-4-ethylpiperazine

1-(2,5-dimethyl-3-furoyl)-4-ethylpiperazine

Cat. No. B4923931
M. Wt: 236.31 g/mol
InChI Key: KKUUYRKHJZJYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethyl-3-furoyl)-4-ethylpiperazine (DFEP) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its unique structure and properties make it a promising candidate for drug development and research purposes.

Mechanism of Action

The exact mechanism of action of 1-(2,5-dimethyl-3-furoyl)-4-ethylpiperazine is not fully understood, but it is thought to act on various cellular pathways involved in cell proliferation, inflammation, and viral replication. 1-(2,5-dimethyl-3-furoyl)-4-ethylpiperazine has been shown to inhibit the activity of certain enzymes and proteins involved in these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
1-(2,5-dimethyl-3-furoyl)-4-ethylpiperazine has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell growth, the suppression of inflammatory responses, and the inhibition of viral replication. 1-(2,5-dimethyl-3-furoyl)-4-ethylpiperazine has also been shown to have antioxidant properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethyl-3-furoyl)-4-ethylpiperazine has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability may limit its use in certain experiments.

Future Directions

The potential applications of 1-(2,5-dimethyl-3-furoyl)-4-ethylpiperazine are vast, and future research is needed to fully understand its mechanism of action and therapeutic potential. Some possible future directions for research include investigating its use in combination with other drugs for cancer treatment, exploring its potential as a diagnostic agent in imaging studies, and investigating its effects on other cellular pathways and diseases.
Conclusion
In conclusion, 1-(2,5-dimethyl-3-furoyl)-4-ethylpiperazine is a promising compound with potential applications in drug development and research. Its unique structure and properties make it a valuable candidate for further investigation, and future research is needed to fully understand its mechanism of action and therapeutic potential.

Synthesis Methods

1-(2,5-dimethyl-3-furoyl)-4-ethylpiperazine can be synthesized through a multistep process involving the reaction of 2,5-dimethylfuran with ethylamine, followed by the reaction of the resulting intermediate with 4-ethylpiperazine. The final product is obtained through purification and isolation steps.

Scientific Research Applications

1-(2,5-dimethyl-3-furoyl)-4-ethylpiperazine has been extensively studied for its potential applications in drug development and research. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. 1-(2,5-dimethyl-3-furoyl)-4-ethylpiperazine has also been investigated for its potential use as a diagnostic agent in imaging studies.

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-14-5-7-15(8-6-14)13(16)12-9-10(2)17-11(12)3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUUYRKHJZJYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylfuran-3-yl)(4-ethylpiperazin-1-yl)methanone

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